3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
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Overview
Description
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is an organic compound with the molecular formula C14H24O. It is known for its unique bicyclic structure, which includes a butyl group and a propionaldehyde functional group. This compound is used in various applications, particularly in the fragrance industry due to its distinctive odor profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid.
Reduction: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol: The reduced form of the aldehyde.
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid: The oxidized form of the aldehyde.
2-Butylbicyclo[2.2.1]heptane: A related compound without the propionaldehyde group.
Uniqueness
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and a unique odor profile, making it valuable in both scientific research and industrial applications .
Properties
CAS No. |
97403-90-2 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
InChI Key |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2CCC1C2)CCC=O |
Origin of Product |
United States |
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